Structural Elucidation and Synthetic Methodologies of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Technical Whitepaper
Structural Elucidation and Synthetic Methodologies of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Technical Whitepaper
Executive Summary
1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS: 1785763-34-9) is a highly specialized, fluorinated derivative of the N-sulfinylaniline class[1]. Characterized by the highly reactive aromatic sulfinylamine function (Ar–N=S=O), this compound serves as a critical electrophilic dienophile and organometallic ligand in advanced organic synthesis[2]. This whitepaper provides an in-depth analysis of its structural geometry, physical properties, and a self-validating synthetic protocol designed for researchers and drug development professionals utilizing cyclic sulfonamides as pharmacological precursors.
Structural and Electronic Profile
The chemical behavior of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is dictated by the nearly planar configuration of its Ar–N=S=O fragment. X-ray crystallographic analyses of related N-sulfinylanilines confirm that the sulfinyl function adopts a strict Z-configuration to maximize orbital overlap, with a C–S=N=O dihedral angle of approximately –1.60°[3][4].
The electronic profile of this specific derivative is uniquely polarized by its ring substituents:
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1-Fluoro Substituent (Para to -N=S=O): Exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the sulfur center.
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2-Methyl Substituent (Meta to -N=S=O): Provides weak electron donation (+I), subtly modulating the aromatic ring's electron density without disrupting the primary dipole established by the fluorine atom.
This push-pull dynamic enhances the compound's reactivity as an electrophile, making it an exceptional dienophile in concerted [4+2] cycloadditions[5].
Caption: Logical relationship of substituent effects on the Ar-N=S=O core reactivity.
Physical and Thermodynamic Properties
Due to the substantial molecular dipole moment and the conjugated N=S=O system, intermolecular forces are dominated by dipole-dipole interactions rather than hydrogen bonding[5]. The table below summarizes the quantitative physical data for this compound, extrapolated from foundational N-sulfinylaniline literature and commercial specifications.
| Property | Value | Scientific Causality / Note |
| Chemical Formula | C₇H₆FNOS | Derived from the 4-fluoro-3-methylaniline precursor. |
| Molar Mass | 171.19 g/mol | Standard isotopic mass. |
| Appearance | Yellowish oil / low-melting solid | Characteristic of substituted N-sulfinylanilines[3][4]. |
| Density | ~1.25 – 1.30 g/mL | Extrapolated from base N-sulfinylaniline (1.236 g/mL)[3]. |
| Boiling Point | 95–105 °C (at 15 mmHg) | Requires reduced pressure to prevent thermal degradation[3]. |
| Dihedral Angle | ~ –1.60° | Indicates near-planar conjugation with the aromatic ring[3]. |
| S=N Bond Energy | ~280 kJ/mol | Intermediate strength between sulfoxides and sulfur diimides[5]. |
Self-Validating Synthesis Protocol
N-sulfinylanilines are highly sensitive to moist air, readily hydrolyzing back to the parent aniline and sulfur dioxide[2]. Therefore, the synthesis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene from 4-fluoro-3-methylaniline and thionyl chloride ( SOCl2 ) must follow a strict, self-validating anhydrous protocol.
Caption: Self-validating synthetic workflow for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.
Phase 1: Anhydrous Setup & Reagent Preparation
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Procedure: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with ultra-pure N2 . Dissolve 1 equivalent of 4-fluoro-3-methylaniline in anhydrous toluene.
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Causality: The electron-deficient sulfur center is highly susceptible to nucleophilic attack by water, which destroys the product[5].
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Validation Checkpoint: Utilize a Karl Fischer titrator to confirm the solvent moisture content is strictly <10 ppm before proceeding.
Phase 2: Electrophilic Addition & Reflux
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Procedure: Slowly add 1.5 equivalents of thionyl chloride ( SOCl2 ) dropwise at 0 °C. Following addition, gradually heat the mixture to reflux (approx. 110 °C).
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Causality: The initial reaction forms an intermediate hydrochloride salt. Refluxing drives off HCl gas, shifting the equilibrium toward the final N-sulfinylaniline product[3].
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Validation Checkpoint: Monitor HCl gas evolution via an oil bubbler. The complete cessation of bubbling indicates the termination of the primary substitution phase.
Phase 3: Purification via Vacuum Distillation
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Procedure: Remove toluene under reduced pressure, then perform fractional distillation of the crude oil at 15–20 mmHg.
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Causality: Attempting distillation at atmospheric pressure induces thermal decomposition. This instability is driven by a thermally allowed S0→T1 excitation induced by internal magnetic forces inherent to aromatic N-sulfinylamines[2].
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Validation Checkpoint: Perform FT-IR spectroscopy on the distillate. A successful synthesis is validated by strong absorption bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ (characteristic of the –N=S=O stretch) and the complete absence of N–H stretching at ~3300 cm⁻¹[2].
Reactivity and Applications in Drug Development
In drug discovery, the primary utility of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene lies in its role as a highly reactive dienophile. Due to the electron-withdrawing nature of the 1-fluoro substituent, the S=N bond is highly polarized, lowering the activation energy (typically 60-80 kJ/mol) required for concerted [4+2] Diels-Alder cycloadditions[5].
When reacted with conjugated dienes (e.g., butadiene derivatives), this compound readily forms cyclic sulfonamides and thiazine derivatives[2]. These cyclic scaffolds are highly prized in pharmacology for their structural rigidity and unique hydrogen-bonding capabilities, making them vital precursors for developing novel antimicrobial and antihypertensive agents.
References
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"1785763-34-9 | QY-3611 | Combi-Blocks" , Labfind. 1
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"N-Sulfinylaniline - Wikipedia" , Wikipedia. 3
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"Synthesis and Structure of Novel Substituted N-Sulfinylanilines" , Academia.edu. 4
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"Synthesis and structure of novel substituted N-sulfinylanilines" , ResearchGate. 2
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"Properties of C6H5NSO: Chemical Properties and Reactivity" , WebQC.5
